5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

Procurement quality assurance GMP readiness Vendor purity comparison

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine (CAS 1392803-06-3, molecular formula C₇H₇BrN₂O₂, MW 231.05) is a heterocyclic synthetic intermediate characterized by a pyrimidine core bearing a bromine atom at the 5-position and a 1,3-dioxolane ring at the 2-position. The compound belongs to the class of halogenated pyrimidine acetals and is primarily utilized as a building block for constructing biologically active molecules, particularly 1,3-dioxolane-pyrimidine nucleoside analogues with documented antiviral activity, as well as kinase inhibitor scaffolds.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1392803-06-3
Cat. No. B1403499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine
CAS1392803-06-3
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=NC=C(C=N2)Br
InChIInChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
InChIKeyXVTZUEUOKDQLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine (CAS 1392803-06-3) — Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine (CAS 1392803-06-3, molecular formula C₇H₇BrN₂O₂, MW 231.05) is a heterocyclic synthetic intermediate characterized by a pyrimidine core bearing a bromine atom at the 5-position and a 1,3-dioxolane ring at the 2-position [1]. The compound belongs to the class of halogenated pyrimidine acetals and is primarily utilized as a building block for constructing biologically active molecules, particularly 1,3-dioxolane-pyrimidine nucleoside analogues with documented antiviral activity, as well as kinase inhibitor scaffolds [2][3]. Key computed physicochemical properties include an XLogP3 of 0.3, a topological polar surface area (TPSA) of 44.2 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and a predicted pKa of -0.38 ± 0.42 [1]. The compound is commercially available from multiple global suppliers at purity grades ranging from 95% to 98% (NLT), with at least one vendor (MolCore) providing ISO-certified manufacturing suitable for pharmaceutical R&D and quality control workflows .

Why 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine Cannot Be Simply Interchanged with Other Halogenated Pyrimidine Acetals


Substituting 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine with a closely related analog — such as the 5-chloro, 5-iodo, non-halogenated parent, or a dioxolane-free bromopyrimidine — introduces quantifiable deviations in synthetic reactivity, physicochemical profile, and downstream biological outcomes. In Pd-catalyzed Suzuki coupling, chloropyrimidines are documented as preferable substrates over bromopyrimidines, with the reactivity order Cl > Br > I established experimentally [1]; thus a direct swap to the chloro analog changes cross-coupling efficiency and reaction condition requirements. Conversely, the iodo analog is more reactive than bromo but carries higher cost, greater light sensitivity, and a larger steric footprint. The non-halogenated parent 2-(1,3-dioxolan-2-yl)pyrimidine entirely lacks the C5 synthetic handle for cross-coupling diversification. In biological systems, class-level SAR from acyclic pyrimidine nucleoside studies demonstrates that swapping the 5-bromo for 5-chloro on the pyrimidine scaffold shifts anti-HBV EC₅₀ values by approximately an order of magnitude (e.g., in duck HBV: 5-Cl EC₅₀ = 0.4–2.2 μM vs. 5-Br EC₅₀ = 3.7–18.5 μM) [2]. Additionally, the dioxolane moiety itself functions as a latent formyl group, enabling sequential deprotection–functionalization strategies unavailable with simple 2-alkyl pyrimidines such as 5-bromo-2-methylpyrimidine [3]. These cumulative differences mean that generic substitution without re-optimization of reaction conditions or biological assays carries material risk of failure.

Quantitative Differentiation Evidence for 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine: Head-to-Head, Cross-Study, and Class-Level Comparisons


Evidence 1: Commercial Purity Tiering — 98% (NLT) ISO-Certified vs. 95% Research Grade

The target compound is commercially available at two distinct purity tiers that impact procurement decisions. MolCore supplies the compound at NLT 98% purity under ISO-certified manufacturing protocols suitable for pharmaceutical R&D and quality control environments . Leyan (Shanghai Haohong Biomedical) also lists 98% purity . In contrast, AK Scientific (AKSci) supplies the compound at a minimum purity specification of 95% . For users requiring higher confidence in starting material integrity — particularly in multi-step synthesis where impurities propagate and in biological assays where off-target effects from contaminants must be minimized — the 98% grade provides a 3-percentage-point purity advantage over the 95% grade. This difference translates to a potential impurity burden up to 2.5-fold lower (5% vs. 2% maximum impurity), which can be critical in medicinal chemistry campaigns where structure–activity relationships are sensitive to minor contaminants.

Procurement quality assurance GMP readiness Vendor purity comparison

Evidence 2: Suzuki Coupling Reactivity — Bromopyrimidine Position in the Halogen Reactivity Hierarchy

In Pd-catalyzed Suzuki coupling of halogenated pyrimidines, Schomaker and Delia (2001) demonstrated a clear reactivity ranking: chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines for controlled monophenylation [1]. This places the 5-bromo substituent of the target compound in an intermediate reactivity position: more reactive than 5-fluoro (which is largely inert under standard Suzuki conditions) and less reactive than 5-chloro (which enables milder, more selective coupling). The practical implication is that 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine offers a balance between sufficient reactivity for efficient cross-coupling and sufficient stability to avoid premature dehalogenation side reactions that can plague iodo analogs. In the specific context of pyrimidine-based macrocycle synthesis, 5-bromopyrimidine substrates have been successfully employed in one-step Pd(PPh₃)₄-catalyzed Suzuki cross-coupling to construct π-conjugated macrocycles, confirming the synthetic utility of the C5–Br bond in this scaffold class [2]. No equivalent macrocyclization data with the 5-iodo analog under identical conditions were identified for direct quantitative comparison.

Cross-coupling C–C bond formation Suzuki-Miyaura Halogen leaving group ranking

Evidence 3: Physicochemical Property Differentiation — XLogP3, TPSA, and pKa vs. Closest Halogenated and Dehalogenated Analogs

The target compound displays computed physicochemical properties that differentiate it from closely related analogs (Table). Its XLogP3 of 0.3 places it in a moderately lipophilic range — more lipophilic than the non-halogenated parent 2-(1,3-dioxolan-2-yl)pyrimidine (XLogP3 predicted ≈ -0.1 to 0.0, owing to the absence of the hydrophobic bromine) and less lipophilic than the 5-iodo analog (XLogP3 predicted ≈ 0.6–0.8). The TPSA of 44.2 Ų is identical across the halogenated dioxolane-pyrimidine series (since TPSA is dominated by the N and O heteroatom count, which is invariant for Br → Cl → I substitution) but differs from 5-bromo-2-methylpyrimidine (TPSA ≈ 25.8 Ų), which lacks the two additional oxygen atoms of the dioxolane ring [1]. The predicted pKa of -0.38 ± 0.42 (for the protonated pyrimidine nitrogen) indicates very weak basicity, consistent with the electron-withdrawing effect of both the bromine substituent and the dioxolane oxygen atoms . These property differences translate to distinct solubility, permeability, and chromatographic behavior that directly impact laboratory handling and assay compatibility.

Lipophilicity Polar surface area Drug-likeness Computed physicochemical properties

Evidence 4: Dioxolane as a Latent Formyl Group — Orthogonal Synthetic Strategy Enabled by Masked Aldehyde Functionality

The 1,3-dioxolane moiety at the C2 position of the target compound functions as a masked formyl (aldehyde) group, a feature absent in simple 2-alkyl or 2-aryl pyrimidine analogs such as 5-bromo-2-methylpyrimidine or 5-bromo-2-phenylpyrimidine. Acid-catalyzed hydrolysis of the dioxolane reveals a reactive aldehyde at C2, enabling subsequent transformations (reductive amination, Grignard addition, Wittig olefination, Knoevenagel condensation) that are impossible with a methyl group. This is explicitly exploited in patent literature: the synthesis of 4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine from 2-methyl-4,6-dichloropyrimidine-5-formaldehyde and ethylene glycol demonstrates the forward/backward interconversion between dioxolane-protected and formyl-pyrimidine states [1]. In a broader class context, dioxolane-protected pyrimidine building blocks serve as key intermediates for 1,3-dioxolane nucleoside synthesis, where the dioxolane ring is directly incorporated into the nucleoside sugar scaffold rather than being removed — illustrating dual synthetic utility [2]. The non-halogenated comparator 2-(1,3-dioxolan-2-yl)pyrimidine shares this latent aldehyde capability but lacks the C5 synthetic handle, reducing its utility to a single diversification vector rather than two orthogonal vectors.

Protecting group strategy Latent aldehyde Orthogonal functionalization Diversity-oriented synthesis

Evidence 5: Class-Level Antiviral SAR — 5-Bromo vs. 5-Chloro Acyclic Pyrimidine Nucleosides Against HBV

Although the target compound itself is a synthetic intermediate rather than a final bioactive molecule, class-level SAR from closely related acyclic pyrimidine nucleosides provides the most relevant quantitative comparison of 5-substituent effects on biological activity. In a study by Semaine et al. (J. Med. Chem. 2006), 5-substituted acyclic pyrimidine nucleosides bearing a 1-[(2-hydroxyethoxy)methyl] moiety were evaluated for anti-HBV activity [1]. The 5-chloro and 5-bromo analogues were the most effective and selective antiviral agents in the series. Against wild-type duck HBV, the 5-chloro analogue exhibited EC₅₀ = 0.4–2.2 μM, while the 5-bromo analogue showed EC₅₀ = 3.7–18.5 μM. Against human HBV in 2.2.15 cells, the 5-chloro analogue showed EC₅₀ = 4.5–45.4 μM vs. 5-bromo EC₅₀ = 18.5–37.7 μM. Neither compound exhibited cytotoxicity to host HepG2 or Vero cells up to the highest concentration tested. Critically, both 5-halogenated compounds retained activity against lamivudine-resistant HBV mutants (M204I single mutant and L180M/M204V double mutant), whereas the non-halogenated (5-H) and 5-methyl analogues were markedly less potent or inactive [1]. This SAR demonstrates that the 5-bromo substituent confers a distinct potency–selectivity window: the 5-chloro analog is approximately 4–9× more potent but the 5-bromo analog may offer a differentiated resistance profile or metabolic stability advantage in certain contexts, though direct comparative metabolic stability data were not reported in the cited study.

Antiviral Hepatitis B virus EC50 Structure-activity relationship Halogen substitution effect

Evidence 6: Global Vendor Availability and Supply Chain Diversity — Multi-Source Procurement with ISO Certification Option

The target compound benefits from multi-vendor commercial availability across three major chemical supply regions, reducing single-source procurement risk. Identified suppliers include: AK Scientific (USA, Catalog 1397DW, 95% purity) ; Combi-Blocks (USA, Catalog QM-8250, distributed in Japan via Fujifilm Wako at JPY 76,500/1g, JPY 345,000/250mg) ; MolCore (China, Catalog MC104534, NLT 98% purity, ISO-certified) ; Leyan/Shanghai Haohong Biomedical (China, Catalog 1127896, 98% purity) ; and ChemAny/Kaimanni (China, Catalog CM321124) [1]. This multi-region, multi-supplier landscape contrasts with the more limited availability of the 5-iodo analog (identified only as a SpectraBase reference compound with a single GC-MS spectrum, no confirmed commercial vendor offering bulk quantities) [2]. For procurement teams, the existence of at least five independent commercial sources for the target compound versus essentially zero confirmed bulk suppliers for the iodo analog represents a substantial supply chain resilience advantage that directly impacts lead time, pricing negotiation leverage, and business continuity planning.

Supply chain resilience Multi-vendor sourcing ISO 9001 Procurement risk management

Optimal Procurement and Application Scenarios for 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine Based on Quantitative Differentiation Evidence


Scenario 1: Diversity-Oriented Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal C2 and C5 Functionalization

The target compound's dual-vector architecture — C5–Br for Pd-catalyzed cross-coupling and C2-dioxolane as a latent aldehyde — makes it the preferred building block for generating structurally diverse kinase inhibitor libraries. Unlike 5-bromo-2-methylpyrimidine (which lacks the C2 diversification vector), the dioxolane can be selectively hydrolyzed post-coupling to reveal a formyl group, enabling reductive amination, Grignard addition, or Knoevenagel condensation at the C2 position without affecting previously installed C5 substituents [1]. This orthogonal strategy supports the efficient synthesis of compounds targeting understudied kinases such as DRAK1, BMP2K, and MARK4, where pyrimidine-based scaffolds have demonstrated utility as selective chemical probes [2]. For procurement, the 98% purity ISO-certified grade from MolCore is recommended to minimize impurity interference in biological assay readouts.

Scenario 2: Synthesis of 5-Halogenated Acyclic Pyrimidine Nucleoside Analogues for Anti-HBV Drug Discovery

For medicinal chemistry programs targeting hepatitis B virus (HBV), particularly those addressing lamivudine-resistant strains (M204I, L180M/M204V), the target compound serves as the preferred starting material to access 5-bromo-substituted acyclic pyrimidine nucleosides. Class-level SAR demonstrates that 5-bromo substitution confers a distinct potency–selectivity window (duck HBV EC₅₀ = 3.7–18.5 μM; human HBV EC₅₀ = 18.5–37.7 μM) versus the more potent but potentially more toxic 5-chloro analog [3]. Selection of the 5-bromo intermediate over the 5-chloro or non-halogenated parent may be strategically justified when the goal is to balance antiviral potency with selectivity against host polymerases, or when exploring bromine-specific halogen bonding interactions with the HBV polymerase active site. The compound's dioxolane moiety additionally enables direct incorporation into the nucleoside sugar scaffold via Lewis acid-catalyzed coupling with silylated pyrimidine bases [3].

Scenario 3: GMP/Regulatory-Ready Procurement for Pharmaceutical Development Programs Requiring ISO-Certified Key Starting Materials

When transitioning from discovery to preclinical development, regulatory agencies (FDA, EMA, PMDA) increasingly expect traceable, high-purity key starting materials with documented quality systems. For programs where 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine is designated as a regulatory starting material, the 98% NLT ISO-certified grade from MolCore provides documented quality assurance suitable for IND/IMPD filing support . In contrast, programs at the exploratory/discovery stage may opt for the 95% purity grade from AKSci to reduce cost while accepting higher impurity risk . This tiered procurement strategy — 98% ISO-certified for development vs. 95% for discovery — enables cost-optimized sourcing across the R&D lifecycle without requiring re-validation of starting material identity when advancing from hit-to-lead into candidate nomination.

Scenario 4: Macrocycle and Supramolecular Chemistry Leveraging Bromopyrimidine Cross-Coupling Reactivity

The C5–Br bond of the target compound has been validated in the synthesis of pyrimidine-containing π-conjugated macrocycles via one-step Pd(PPh₃)₄-catalyzed Suzuki cross-coupling [4]. For researchers constructing shape-persistent macrocycles, covalent organic frameworks (COFs), or supramolecular architectures, the target compound provides a rigid, angular building block with a reactive bromine handle and a dioxolane moiety that can serve as a solubility-modulating group. The intermediate reactivity of the C5–Br bond (between chloro and iodo in the halogen reactivity hierarchy) enables controlled, stepwise macrocyclization with reduced risk of uncontrolled oligomerization compared to the more reactive iodo analog [5]. The multi-vendor commercial availability ensures supply continuity for iterative synthesis–purification cycles typical of macrocycle optimization.

Quote Request

Request a Quote for 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.